molecular formula C18H12N4S B068863 12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione CAS No. 164797-46-0

12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione

Cat. No. B068863
CAS RN: 164797-46-0
M. Wt: 316.4 g/mol
InChI Key: VQZTVIKAKWCEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione, also known as PTHT, is a complex organic compound with a unique structure. It has attracted significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology.

Mechanism of Action

The mechanism of action of 12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In bacteria and fungi, this compound is believed to inhibit the activity of key enzymes involved in cell wall synthesis and maintenance.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In bacteria and fungi, this compound has been shown to inhibit cell growth and division. This compound has also been shown to exhibit antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione is its unique structure, which makes it a valuable building block for the synthesis of novel materials and compounds. This compound also exhibits significant biological activity, making it a promising candidate for the development of new drugs and therapies. However, this compound is a complex compound that is difficult to synthesize, which can limit its use in lab experiments. Additionally, this compound is highly reactive and unstable, which can make it challenging to work with in certain experimental conditions.

Future Directions

There are several future directions for research on 12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione. One area of focus is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of focus is the investigation of this compound's potential applications in the field of nanotechnology, including the synthesis of novel nanomaterials and the development of new nanowire and nanotube templates. Finally, there is a need for further research on the mechanism of action of this compound, particularly in cancer cells, in order to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with sodium azide in the presence of a reducing agent. The resulting product is then treated with a thiol to obtain this compound. Other methods for synthesizing this compound have also been reported in the literature, including the use of copper-catalyzed azide-alkyne cycloaddition and the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with sodium azide and thiourea.

Scientific Research Applications

12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit significant anti-cancer activity against a wide range of cancer cell lines. It has also been reported to have antibacterial and antifungal properties. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In nanotechnology, this compound has been used as a template for the synthesis of nanowires and nanotubes.

properties

CAS RN

164797-46-0

Molecular Formula

C18H12N4S

Molecular Weight

316.4 g/mol

IUPAC Name

12-phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione

InChI

InChI=1S/C18H12N4S/c23-18-21-13-7-6-12-14(17(13)22-18)11-8-9-19-15(16(11)20-12)10-4-2-1-3-5-10/h1-9,20H,(H2,21,22,23)

InChI Key

VQZTVIKAKWCEGV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC=CC3=C2NC4=C3C5=C(C=C4)NC(=S)N5

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC3=C2NC4=C3C5=C(C=C4)NC(=S)N5

synonyms

Pyrido[4,3:4,5]pyrrolo[3,2-e]benzimidazole-2(1H)-thione, 3,6-dihydro-7-phenyl-

Origin of Product

United States

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